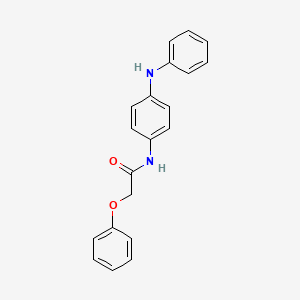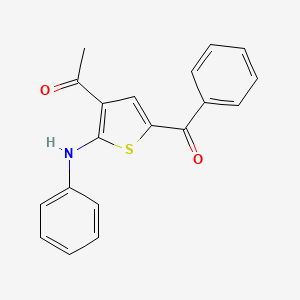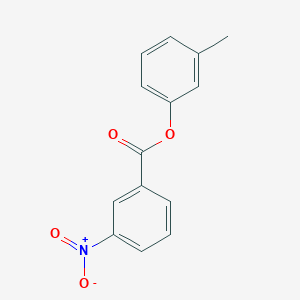![molecular formula C19H20N2O2 B5861089 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is an atypical antipsychotic drug that is used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been shown to be effective in treating schizophrenia, particularly in patients who have not responded to other antipsychotic medications.
作用机制
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine helps to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it has a unique mechanism of action compared to other antipsychotic medications. This makes it a useful tool for studying the neurobiology of schizophrenia. However, one limitation of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it can cause agranulocytosis, which is a potentially life-threatening condition characterized by a severe reduction in white blood cell count. This limits its use in lab experiments and clinical trials.
未来方向
There are a number of future directions for research on 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine but without the risk of agranulocytosis. Another area of research is the use of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in combination with other medications or therapies to improve its efficacy in treating schizophrenia. Finally, there is a need for more research on the long-term effects of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine on brain function and behavior.
合成方法
Clozapine is synthesized through a multi-step process that involves the reaction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with morpholine in the presence of a base to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzamide. This intermediate is then reduced with lithium aluminum hydride to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzeneamine. Finally, this compound is cyclized with sodium methoxide to form 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.
科学研究应用
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to be effective in reducing the risk of suicide in patients with schizophrenia.
属性
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-11-13-23-14-12-20)21-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZITARMFUFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)


